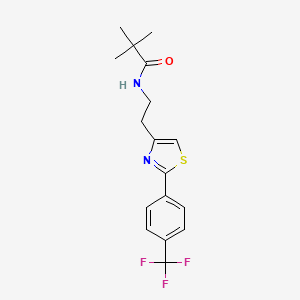

N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)pivalamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which can significantly influence its chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)pivalamide typically involves the formation of the thiazole ring followed by the introduction of the pivalamide group. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form the corresponding thiazole. This intermediate is then reacted with 2-bromoethylamine to introduce the ethyl group. Finally, the pivalamide group is introduced through an amidation reaction with pivaloyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that can be easily recycled and reused is common in industrial settings to minimize waste and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)pivalamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)pivalamide is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The compound acts as an agonist for peroxisome proliferator-activated receptors (PPARs), which play a critical role in regulating inflammation and metabolic processes.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

Research indicates that this compound exhibits antimicrobial and antifungal properties. It has been tested against various pathogens, showing significant activity against multidrug-resistant strains.

Medicine

The compound is being investigated for its potential in treating inflammatory diseases and certain cancers due to its ability to modulate immune responses through PPAR activation.

Industry

In industrial applications, this compound is utilized in developing new materials with specific chemical properties, enhancing product performance in various sectors.

Case Study on Antibacterial Efficacy

A study evaluated the antibacterial activity of various thiazole derivatives, including this compound). The compound demonstrated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.

Case Study on Cytotoxic Effects

In a comparative study assessing cytotoxicity against cancer cell lines, this compound exhibited a notable reduction in cell viability at concentrations above 10 µM, indicating potential as an anticancer agent .

Mecanismo De Acción

The mechanism of action of N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)pivalamide involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The thiazole ring can also participate in hydrogen bonding and π-π stacking interactions, further influencing its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-(trifluoromethyl)phenyl)thiazole: Lacks the ethyl and pivalamide groups, resulting in different chemical and biological properties.

N-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)acetamide: Similar structure but with an acetamide group instead of a pivalamide group, which can affect its solubility and reactivity.

Uniqueness

N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)pivalamide is unique due to the presence of the pivalamide group, which can enhance its stability and lipophilicity. This can lead to improved bioavailability and efficacy in biological systems compared to similar compounds .

Actividad Biológica

N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)pivalamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article summarizes the existing research on its biological activity, including in vitro studies, molecular interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and improved binding interactions with biological targets. The thiazole moiety is also significant for its role in biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds with similar structures. For instance, a compound with a trifluoromethyl group demonstrated significant effects against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were reported at 25.9 μM for S. aureus and 12.9 μM for MRSA, indicating strong bactericidal activity .

| Compound | MIC (μM) against S. aureus | MIC (μM) against MRSA |

|---|---|---|

| This compound | 25.9 | 12.9 |

Anti-Inflammatory Potential

The compound's anti-inflammatory effects were assessed through its influence on NF-κB activation. In vitro studies indicated that certain derivatives with similar structural motifs could attenuate lipopolysaccharide-induced NF-κB activation, suggesting a potential mechanism for anti-inflammatory action .

Molecular Docking Studies

Molecular docking studies provide insights into the interactions between this compound and its potential biological targets. The trifluoromethyl group facilitates pi-pi stacking interactions and hydrogen bonding with amino acid residues in target proteins, enhancing the compound's biological activity .

Key Findings from Docking Studies:

- Hydrogen Bonding : Strong interactions were observed between the trifluoromethyl group and various residues of enzyme targets.

- Inhibition of Enzymes : Similar compounds showed moderate inhibition of COX-2 and lipoxygenases, which are important in inflammatory pathways .

Case Studies and Research Findings

A study focusing on N-substituted phenyl derivatives reported that compounds with trifluoromethyl groups exhibited notable antioxidant activity alongside their antimicrobial properties. These findings suggest a multifaceted role for such compounds in therapeutic applications, potentially targeting both microbial infections and inflammatory conditions .

Propiedades

IUPAC Name |

2,2-dimethyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N2OS/c1-16(2,3)15(23)21-9-8-13-10-24-14(22-13)11-4-6-12(7-5-11)17(18,19)20/h4-7,10H,8-9H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKWHNXIMZUUSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.